
Diethylphosphate
Overview
Description
Diethylphosphate(1-) is a dialkyl phosphate having ethyl as the alkyl group; major microspecies at pH 7.3 It is a conjugate base of a diethyl hydrogen phosphate.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for detecting diethylphosphate (DEP) in biological samples, and how can cross-reactivity with other organophosphate metabolites be minimized?
- Methodological Answer: DEP is typically quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity. To avoid cross-reactivity with structurally similar metabolites (e.g., dimethylphosphate), employ chromatographic separation with optimized mobile phases (e.g., ammonium acetate buffer) and confirmatory transitions via MS/MS. Internal standards (e.g., isotopically labeled DEP) should be used to correct for matrix effects .
Q. How should urinary DEP concentrations be normalized in population biomonitoring studies?
- Methodological Answer: Normalize DEP levels using urinary creatinine to account for urine dilution variability. For NHANES-based studies, the
WTSPP2YR
weighting variable adjusts for sampling design, whileRIDAGEYR
ensures age-specific analysis (e.g., children aged 6–11 years). Data should be log-transformed to address non-normal distributions .
Q. What are best practices for sample preparation when analyzing DEP in urine?
- Methodological Answer: Collect urine in pre-chilled containers to prevent degradation. Centrifuge samples at 3,000 × g for 10 minutes to remove particulates, aliquot supernatants, and store at −80°C. Thawed samples should be vortexed and filtered (0.22 µm) before LC-MS/MS analysis to minimize matrix interference .
Advanced Research Questions
Q. How can researchers reconcile discrepancies between epidemiological data and in vitro toxicological findings for DEP?
- Methodological Answer: Epidemiological studies often report low-dose DEP exposure without clear health endpoints, while in vitro models may use supra-physiological concentrations. Address this by:
- Conducting dose-response studies spanning environmental and experimental ranges.
- Using physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro results to human exposure scenarios.
- Incorporating metabolomic profiling to identify intermediate biomarkers (e.g., acetylcholinesterase inhibition) .
Q. What experimental design considerations are critical for assessing DEP neurotoxicity in animal models?
- Methodological Answer:
- Dose Selection: Use environmentally relevant doses (e.g., derived from NHANES urinary levels) and higher doses for mechanistic studies.
- Biomarkers: Measure DEP and its parent compounds in blood/brain tissue alongside acetylcholinesterase activity.
- Developmental Windows: Expose pregnant dams to evaluate transplacental effects, with post-natal behavioral assessments (e.g., open-field tests for anxiety-like behavior) .
Q. How does DEP interact with ionic liquids in CO₂ capture applications, and what parameters influence its stability?
- Methodological Answer: In ionic liquids like [EtMeIm]+[Et₂PO₄]⁻, DEP acts as a hydrogen-bond acceptor, enhancing CO₂ solubility. Stability is temperature-dependent; at >353.15 K, decomposition may occur. Use FT-IR and NMR to monitor structural integrity under varying pressures (up to 60 bar) and temperatures. Density functional theory (DFT) simulations can predict solute-solvent interactions .
Q. What strategies mitigate DEP degradation during environmental sample storage?
- Methodological Answer: DEP degrades via hydrolysis in aqueous matrices. Add 1% (v/v) acetic acid to urine samples to stabilize metabolites. For environmental water samples, store at −20°C with 0.1% sodium azide to inhibit microbial activity. Validate stability via repeated LC-MS/MS analysis over 6 months .
Q. Data Analysis and Interpretation
Q. How should researchers handle conflicting data on DEP’s role as a biomarker for organophosphate pesticide exposure?
- Methodological Answer: DEP is a nonspecific metabolite of multiple pesticides (e.g., chlorpyrifos, diazinon). Use multivariate regression to adjust for covariates (e.g., diet, proximity to agricultural fields). Pair DEP measurements with specific pesticide metabolites (e.g., 3,5,6-trichloropyridinol) to improve exposure specificity .
Q. Experimental Design
Q. What controls are essential when studying DEP’s endocrine-disrupting potential in cell cultures?
- Methodological Answer: Include solvent controls (e.g., DMSO at <0.1% v/v) and positive controls (e.g., bisphenol A for estrogenic activity). Use dual luciferase assays (firefly/Renilla) to normalize reporter gene activity. Validate findings with CRISPR-mediated knockdown of suspected receptors (e.g., estrogen receptor-α) .
Properties
CAS No. |
48042-47-3 |
---|---|
Molecular Formula |
C4H10O4P- |
Molecular Weight |
153.09 g/mol |
IUPAC Name |
diethyl phosphate |
InChI |
InChI=1S/C4H11O4P/c1-3-7-9(5,6)8-4-2/h3-4H2,1-2H3,(H,5,6)/p-1 |
InChI Key |
UCQFCFPECQILOL-UHFFFAOYSA-M |
SMILES |
CCOP(=O)([O-])OCC |
Canonical SMILES |
CCOP(=O)([O-])OCC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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